N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
Description
N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic small molecule featuring a benzotriazinone core linked via a propanamide chain to a 2-chlorophenylmethyl group. The benzotriazinone moiety (4-oxo-3,4-dihydro-1,2,3-benzotriazine) is a heterocyclic scaffold known for its role in modulating G-protein-coupled receptors, particularly GPR139, as highlighted in patent literature . The 2-chlorophenyl substituent enhances lipophilicity and may influence receptor binding affinity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-7-3-1-5-12(14)11-19-16(23)9-10-22-17(24)13-6-2-4-8-15(13)20-21-22/h1-8H,9-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSHBJKHDQLTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known as benzotriazines, which are recognized for their diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 440331-53-3 |
| Molecular Formula | C17H15ClN4O2 |
| Molecular Weight | 342.8 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, the benzotriazine core has been associated with antibacterial effects against various pathogens. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values as low as 2.14 µM in enzyme inhibition assays .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been reported that benzotriazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds within this class have shown promising results in binding affinity and inhibition potency .
Case Studies
- Antibacterial Screening : A study synthesized several benzotriazine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain modifications to the benzotriazine structure significantly enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of related compounds. The study highlighted how modifications to the benzotriazine scaffold could improve neuroprotective activity while minimizing toxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The compound's structure allows it to effectively bind to active sites of enzymes like AChE and urease, inhibiting their function.
- Cellular Uptake : The presence of the chlorophenyl group enhances lipophilicity, facilitating cellular uptake and bioavailability.
Comparison with Similar Compounds
Table 1: Comparative physicochemical data for N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide and analogs
Key Observations:
- Core Scaffolds: The target compound’s benzotriazinone core distinguishes it from analogs with chromenone (Example 53), pyrazolyl (), or phthalazinone (PARPYnD 3) moieties. Benzotriazinones are associated with GPR139 modulation , while chromenones and pyrazolyl derivatives often target kinases or enzymes .
- Molecular Weight : The target compound (345.77 g/mol) is lighter than PARPYnD 3 (614.66 g/mol) and Example 53 (508.48 g/mol), suggesting better bioavailability.
Preparation Methods
Benzotriazinone Core Formation
The 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety is synthesized via cyclization of 2-aminobenzoic acid derivatives. A common approach involves treating 2-aminobenzamide with nitrous acid (HNO₂) under acidic conditions, inducing diazotization and cyclization to form the benzotriazinone ring. Alternative methods employ catalytic hydrogenation of 2-nitrobenzamide precursors, though yields are highly dependent on solvent polarity and temperature.
N-[(2-Chlorophenyl)methyl] Substitution
The final step involves alkylation of the propanamide nitrogen with 2-chlorobenzyl bromide. This reaction is typically conducted in anhydrous DMF or THF under inert atmosphere, with potassium carbonate as a base. Reaction monitoring via TLC or HPLC is critical to avoid over-alkylation byproducts.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Optimal solvents for the coupling steps include polar aprotic solvents such as DMF or DMSO, which enhance reagent solubility without hydrolyzing the activated intermediates. For the alkylation step, THF is preferred due to its moderate polarity and compatibility with alkyl halides.
Catalytic Systems
Palladium-based catalysts (e.g., Pd/C) are ineffective for this synthesis due to the absence of cross-coupling steps. Instead, organic bases like DMAP (4-dimethylaminopyridine) accelerate acylation reactions by stabilizing tetrahedral intermediates.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (ethyl acetate/hexane). For the final compound, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase achieves >98% purity.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazine), 7.62–7.25 (m, 4H, aromatic), 4.52 (d, 2H, CH₂), 3.41 (t, 2H, COCH₂), 2.89 (t, 2H, NCH₂).
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HRMS : m/z calculated for C₁₇H₁₅ClN₄O₂ [M+H]⁺: 343.0956, found: 343.0959.
Challenges and Optimization Strategies
Byproduct Formation
Over-alkylation at the benzotriazinone nitrogen is a major side reaction, producing bis-alkylated derivatives. Stoichiometric control of 2-chlorobenzyl bromide (1.1 equiv) and slow reagent addition mitigate this issue.
Scalability Considerations
While lab-scale syntheses achieve 65–75% yields, pilot-scale production faces heat dissipation challenges during exothermic coupling steps. Jacketed reactors and dropwise addition of activating agents improve reproducibility.
Comparative Analysis of Methodologies
A patent-pending route (US20160145218A1) employs microwave-assisted synthesis for the cyclization step, reducing reaction time from 12 hours to 45 minutes and improving yield to 88% . However, this method requires specialized equipment, making it less accessible for standard laboratories.
Q & A
Q. What are the optimal synthetic routes and critical parameters for producing high-purity N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide?
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for cyclization), pH (neutral to mildly acidic conditions), and solvent selection (e.g., dimethyl sulfoxide for solubility). Key intermediates include the benzotriazinone core and chlorophenylmethyl substituent, coupled via amide bond formation. Reaction progress should be monitored using thin-layer chromatography (TLC), and purification via column chromatography or recrystallization ensures ≥95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry, while mass spectrometry (MS) verifies molecular weight. For example, the benzotriazinone moiety exhibits distinct carbonyl peaks at ~170 ppm in ¹³C NMR .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Standardize protocols by documenting reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) and validating analytical methods. Inter-lab comparisons using shared reference samples and round-robin testing reduce variability. highlights the importance of pH control during amidation to avoid side reactions .
Advanced Research Questions
Q. What experimental design strategies are recommended for investigating the structure-activity relationship (SAR) of this compound in biological systems?
Design a library of analogs with systematic modifications (e.g., halogen substitution on the phenyl ring, benzotriazinone core variations). Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. Prioritize compounds showing >50% inhibition at 10 µM for further pharmacokinetic profiling .
Q. How can X-ray crystallography or SHELX-based refinement resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. SHELXL refinement (via Olex2 or similar software) optimizes hydrogen atom positions and thermal parameters. For example, the dihydrobenzotriazinone ring’s planarity and intramolecular hydrogen bonding can be validated using residual density maps .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
Re-evaluate force field parameters in molecular docking (e.g., AMBER vs. CHARMM) and cross-validate with experimental binding assays (SPR/ITC). For instance, discrepancies in predicted binding affinity may arise from solvation effects or protein flexibility. Triangulate data using multiple computational methods (MD simulations, QM/MM) .
Q. What methodologies are effective for integrating this compound into hybrid materials or co-crystals for enhanced stability?
Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) improves thermal stability. Use Differential Scanning Calorimetry (DSC) to identify eutectic points and Powder X-ray Diffraction (PXRD) to confirm lattice interactions. Solvent-drop grinding in a 1:1 molar ratio often yields stable co-crystals .
Q. How can researchers identify structural analogs of this compound for comparative mechanistic studies?
Query databases (PubChem, ChEMBL) for analogs with shared scaffolds (e.g., benzotriazinone, chlorophenyl groups). Prioritize compounds with reported bioactivity against similar targets (e.g., kinase inhibitors). suggests comparing substituent effects on logP and solubility to guide selection .
Methodological Notes
- Data Contradiction Analysis : Apply grounded theory (open coding, axial coding) to categorize discrepancies and identify root causes (e.g., instrumental error vs. model limitations) .
- Ethical Compliance : Ensure SAR studies adhere to OECD guidelines for in vitro toxicity testing (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
